molecular formula C12H12F2O3 B12075030 3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester

3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester

Katalognummer: B12075030
Molekulargewicht: 242.22 g/mol
InChI-Schlüssel: UPLLQWMBXDFNEQ-SOFGYWHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester is an organic compound characterized by the presence of a difluorophenoxy group attached to a butenoic acid ethyl ester moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester typically involves the reaction of 2,5-difluorophenol with but-2-enoic acid ethyl ester under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity and selectivity towards specific targets, while the but-2-enoic acid ethyl ester moiety can modulate the compound’s reactivity and stability. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2,5-Difluoro-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 3-(2,5-Difluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester
  • 3-(2,5-Difluoro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

Uniqueness

3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenoxy group enhances its reactivity and binding affinity, while the but-2-enoic acid ethyl ester moiety provides additional versatility in chemical reactions and applications.

Eigenschaften

Molekularformel

C12H12F2O3

Molekulargewicht

242.22 g/mol

IUPAC-Name

ethyl (E)-3-(2,5-difluorophenoxy)but-2-enoate

InChI

InChI=1S/C12H12F2O3/c1-3-16-12(15)6-8(2)17-11-7-9(13)4-5-10(11)14/h4-7H,3H2,1-2H3/b8-6+

InChI-Schlüssel

UPLLQWMBXDFNEQ-SOFGYWHQSA-N

Isomerische SMILES

CCOC(=O)/C=C(\C)/OC1=C(C=CC(=C1)F)F

Kanonische SMILES

CCOC(=O)C=C(C)OC1=C(C=CC(=C1)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.